

Application Note: Metabolomic Profiling of LY3020371 Treatment to Elucidate Novel Therapeutic Mechanisms

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Compound of Interest		
Compound Name:	LY3020371	
Cat. No.:	B8734123	Get Quote

Introduction

LY3020371 is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2] These receptors play a crucial role in modulating glutamate transmission within the central nervous system.[2] Preclinical studies have demonstrated that LY3020371 exhibits rapid antidepressant-like effects, comparable to those of ketamine, suggesting a novel therapeutic avenue for treatment-resistant depression.[3][4] The proposed mechanism involves the enhancement of glutamatergic activity, leading to the activation of downstream signaling cascades, including brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin complex-1 (mTORC1), ultimately promoting synaptogenesis.

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to understand the downstream biochemical consequences of drug action. A metabolomics study of **LY3020371** can provide a detailed snapshot of the metabolic perturbations induced by mGlu2/3 receptor antagonism, potentially uncovering novel biomarkers of drug response and revealing previously unknown mechanisms of action. Previous research has indicated that both **LY3020371** and ketamine activate common pathways involving GRIA2 and ADORA1 and alter levels of specific metabolites in the hippocampus, cerebrospinal fluid (CSF), and plasma of rats.

This application note provides a detailed protocol for a metabolomics study designed to investigate the effects of **LY3020371** in a preclinical setting. The outlined procedures cover



experimental design, sample collection and preparation, analytical methodologies using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and a data analysis workflow.

Experimental Design

A well-controlled experimental design is critical for a successful metabolomics study. The following design is recommended for an in vivo study in a rat model.

Group	Treatment	Number of Animals	Sample Collection Timepoints	Tissues to be Collected
1	Vehicle Control (e.g., saline)	10	1h, 4h, 24h post- dose	Plasma, CSF, Hippocampus
2	LY3020371 (Low Dose, e.g., 1 mg/kg, i.v.)	10	1h, 4h, 24h post- dose	Plasma, CSF, Hippocampus
3	LY3020371 (High Dose, e.g., 10 mg/kg, i.v.)	10	1h, 4h, 24h post- dose	Plasma, CSF, Hippocampus

Rationale for Timepoints: Previous studies have shown metabolic changes within the first hour of administration of **LY3020371**. The inclusion of 4-hour and 24-hour timepoints will allow for the assessment of both acute and more sustained metabolic effects.

Signaling Pathway of LY3020371

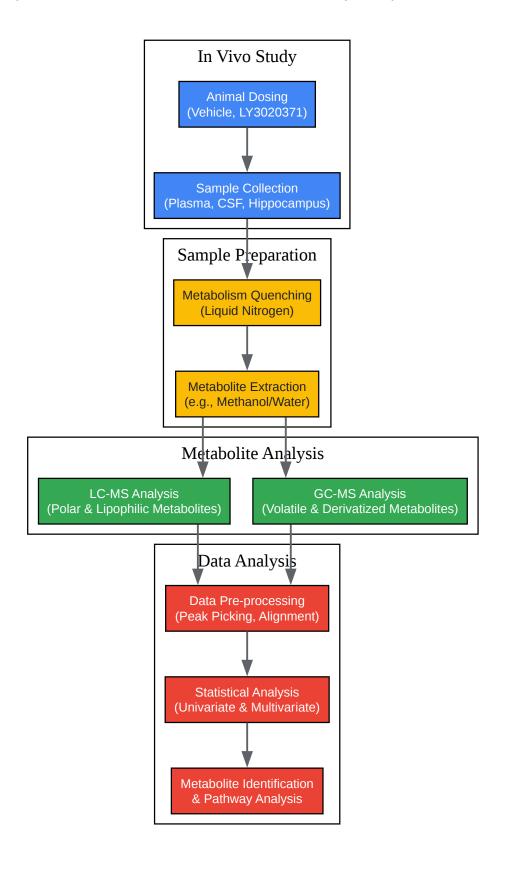
The following diagram illustrates the putative signaling pathway of **LY3020371**, leading to its antidepressant effects. Antagonism of presynaptic mGlu2/3 receptors by **LY3020371** is thought to increase glutamate release, which then stimulates postsynaptic AMPA receptors. This leads to the activation of BDNF signaling and the PI3K-Akt-mTOR pathway, ultimately enhancing protein synthesis required for synaptogenesis.

Caption: Putative signaling pathway of **LY3020371**.



Experimental Workflow

The overall experimental workflow for the metabolomics study is depicted below.





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